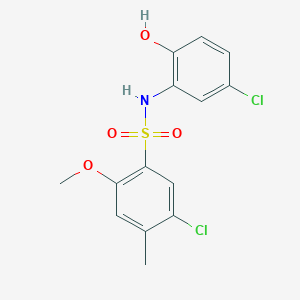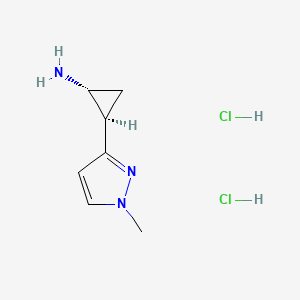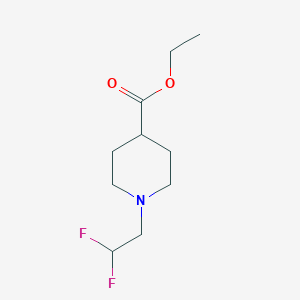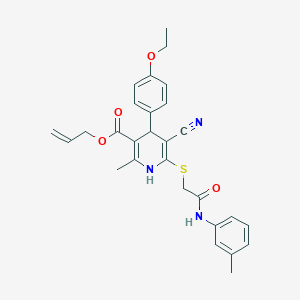![molecular formula C19H25N3O4S B2932430 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034573-23-2](/img/structure/B2932430.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group and a tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide group . It is related to a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
While the exact molecular structure of this compound is not available, related compounds have been analyzed. For example, the crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been reported .Applications De Recherche Scientifique
Molecular Interaction Studies
- Antagonist Interaction with CB1 Cannabinoid Receptor : A study explored the molecular interactions of a similar compound, highlighting its potent and selective antagonist activity for the CB1 cannabinoid receptor. This involves conformational analysis and pharmacophore models to understand binding interactions (Shim et al., 2002).
Synthesis and Evaluation Studies
- Development of Antiobesity Drugs : Another research focused on synthesizing novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. This study involved structural modifications to optimize receptor affinity (Zarrinmayeh et al., 1998).
Structural and Electronic Property Analysis
- Analysis of Structural and Electronic Properties : Research on a molecule with a similar structural composition was conducted to understand its structural and electronic properties, utilizing density functional theory and molecular orbital calculations. This study provides insights into the molecule's interaction with its environment (Essa & Jalbout, 2008).
Oxidation and Chemical Transformation Studies
- Oxidation of Tertiary Amines : A study investigated the oxidation of N-Benzylated tertiary amines, including piperidine, under specific conditions. This research is significant for understanding chemical transformations and potential applications in synthesis (Petride et al., 2004).
Selective Oxidation Reactions
- Selective Oxidation of Primary Alcohols : Research was conducted on the efficient oxidation of primary alcohols to aldehydes, mediated by N-Chlorosuccinimide and catalyzed by Tetramethyl-1-piperidinyloxy. This study is relevant for chemical synthesis processes (Einhorn et al., 1996).
Structural Studies and Theoretical Calculations
- X-ray Diffraction and Energy Framework Analysis : Another study performed X-ray diffraction studies and theoretical calculations on a compound with a piperidine ring. This research provides a deeper understanding of the compound's molecular structure and interactions (Karthik et al., 2021).
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c23-18(19(24)21-14-1-2-16-17(9-14)26-12-25-16)20-10-13-3-6-22(7-4-13)15-5-8-27-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBYACZROYAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932350.png)
![N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide](/img/structure/B2932352.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2932354.png)


![Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate](/img/structure/B2932362.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2932364.png)


![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)
